molecular formula C13H17NO2 B15158157 N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide CAS No. 655242-03-8

N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide

Cat. No.: B15158157
CAS No.: 655242-03-8
M. Wt: 219.28 g/mol
InChI Key: FKKLZVVHXASIAQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes a phenyl group, a ketone, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of a phenyl-substituted ketone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the acetamide bond. Specific reaction conditions, such as temperature and solvent choice, can significantly impact the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a phenyl group, a ketone, and an acetamide moiety.

Properties

CAS No.

655242-03-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(2R)-3-oxo-5-phenylpentan-2-yl]acetamide

InChI

InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

FKKLZVVHXASIAQ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(=O)CCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.